molecular formula C8H13N3 B064446 4-N,2,5-trimethylpyridine-3,4-diamine CAS No. 193690-64-1

4-N,2,5-trimethylpyridine-3,4-diamine

Cat. No.: B064446
CAS No.: 193690-64-1
M. Wt: 151.21 g/mol
InChI Key: XSFXECSSLNWVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N,2,5-Trimethylpyridine-3,4-diamine is a multi-functionalized pyridine derivative of high interest in organic synthesis and medicinal chemistry. This compound features a pyridine ring system substituted with both primary and secondary amino groups, as well as strategically placed methyl groups. This specific arrangement of functional groups makes it a valuable heterocyclic building block for the construction of complex molecular architectures . Pyridine-diamine scaffolds are recognized for their versatility in forming coordination complexes and serving as key precursors for fused heterocyclic systems, which are core structures in many functional materials and biologically active compounds . In pharmaceutical research, structurally related methylated aminopyridine compounds are prominent in the discovery of targeted therapies. For instance, advanced research into FGFR4 kinase inhibitors for treating hepatocellular carcinoma utilizes specialized aminotrimethylpyridinol derivatives as core structures . Similarly, other collidine (trimethylpyridine) derivatives have demonstrated significant hemorheological and antifibrotic activity in experimental models, highlighting the therapeutic potential of this chemical class . The specific substitution pattern on this diamine suggests its potential application in developing novel kinase inhibitors or other small-molecule therapeutics, where the methyl groups can be critical for optimizing binding affinity and selectivity by influencing the molecule's conformation and metabolic stability . Beyond biomedical applications, its diamine functionality makes it a potential precursor for synthesizing pyrido-pyrazines, quinoxalines, and other nitrogen-containing heterocycles that are valuable in materials science, such as in the development of organic electronic materials . Researchers can leverage this compound to explore new chemical space in their quest for innovative solutions in drug discovery and advanced material design. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

193690-64-1

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-N,2,5-trimethylpyridine-3,4-diamine

InChI

InChI=1S/C8H13N3/c1-5-4-11-6(2)7(9)8(5)10-3/h4H,9H2,1-3H3,(H,10,11)

InChI Key

XSFXECSSLNWVRG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1NC)N)C

Canonical SMILES

CC1=CN=C(C(=C1NC)N)C

Synonyms

3,4-Pyridinediamine, N4,2,5-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-N,2,5-trimethylpyridine-3,4-diamine with related compounds:

Compound Name Molecular Formula Substituent Positions Key Functional Groups
This compound C₉H₁₄N₃ 2-Me, 5-Me, 4-N-Me, 3-NH₂, 4-NH₂ Diamine, Methyl
3,4-Diaminopyridine C₅H₇N₃ 3-NH₂, 4-NH₂ Diamine
4-Amino-2,3,5-trimethylpyridine C₈H₁₂N₂ 2-Me, 3-Me, 5-Me, 4-NH₂ Monoamine, Methyl
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) C₈H₉N₅ 2-NH₂, 4-NH₂, 6-Me Diamine, Methyl, Bicyclic

Key Observations :

  • Planarity: IC5’s bicyclic pyrido-pyrimidine system enhances planarity, critical for DNA intercalation .
  • Hydrogen Bonding: The diamine groups in this compound and 3,4-diaminopyridine facilitate hydrogen bonding, as seen in crystal structures of similar compounds .
Coordination Chemistry
  • Metal Complexation: Diamine pyridines form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Methyl substituents in this compound may alter ligand geometry and metal-binding affinity compared to 3,4-diaminopyridine .

Preparation Methods

Dichloropyridine Intermediate Functionalization

A foundational approach involves 4,6-dichloro-2,3,5-trimethylpyridine (VI) as a precursor. Hydrogenation of VI using 10% Pd/C under 3 bar H₂ in ethanol and aqueous ammonia selectively removes chlorine at position 6, yielding 4-chloro-2,3,5-trimethylpyridine (VIII) in 78% yield. Subsequent amination of VIII requires harsh conditions due to the electron-withdrawing effect of the pyridine ring. Reacting VIII with excess ammonium hydroxide at 150°C under pressure introduces the 4-amino group, though competing hydrolysis to 4-hydroxy derivatives necessitates careful pH control.

Methoxy-to-Amine Conversion

4-Methoxy-2,3,5-trimethylpyridine (IX) serves as a versatile intermediate. Treatment with H₂O₂ in acetic acid generates the N-oxide (X), which undergoes nucleophilic substitution. Refluxing X with aqueous ammonia at 90°C replaces the methoxy group with an amine, achieving 83% yield. This method avoids carcinogenic nitropyridine intermediates, aligning with industrial safety standards.

Catalytic Hydrogenation Strategies

Nitro Group Reduction

Nitration of 2,3,5-trimethylpyridine (VII) with fuming HNO₃ at 80–85°C introduces nitro groups at positions 3 and 4. Catalytic hydrogenation over Raney Ni at 50°C and 5 bar H₂ reduces both nitro groups to amines, yielding the target diamine. However, over-reduction to methyl groups and ring saturation remain challenges, requiring precise H₂ stoichiometry.

Cyano Group Hydrogenation

3,5-Dimethyl-4-methoxypyridine-2-carbonitrile (XIII) undergoes hydrogenation with Pd/C in methanol, converting the cyano group to a primary amine. Subsequent diazotization in glacial acetic acid with NaNO₂ at −5°C hydrolyzes the amine to a hydroxyl group, which is then aminated via a Bucherer reaction. This sequential approach achieves 72% overall yield but demands rigorous temperature control.

N-Oxide Mediated Pathways

N-Oxide Formation and Acetylation

Oxidation of 2,3,5-trimethylpyridine with H₂O₂ in acetic acid produces the N-oxide (XII) in 95% yield. Acetylation with acetic anhydride at 120°C forms 3,5-dimethyl-4-methoxy-2-acetoxymethylpyridine, which undergoes alkaline hydrolysis to introduce the 2-hydroxymethyl group. Subsequent chlorination with SOCl₂ and amination completes the diamine structure.

Regioselective Amination

The N-oxide’s electron-deficient ring facilitates nucleophilic attack at position 4. Heating XII with aqueous NH₃ at 70°C introduces the 4-amino group, while position 3 is aminated via Ullmann coupling with CuI and ethylene glycol. This two-step process achieves 68% yield but requires costly catalysts.

Comparative Methodological Analysis

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Chloropyridine Amination4,6-Dichloro derivativeH₂ reduction, NH₃ substitution78High regioselectivityHarsh conditions, byproduct formation
Nitro Group Reduction2,3,5-TrimethylpyridineNitration, catalytic hydrogenation65Straightforward pathwayOver-reduction risks
N-Oxide FunctionalizationPyridine N-oxideAcetylation, hydrolysis, amination72Avoids nitro intermediatesMulti-step, costly reagents

Q & A

Q. Q1. What are the recommended synthetic routes for 4-N,2,5-trimethylpyridine-3,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: A two-step approach is typically employed:

Core pyridine ring formation : Use a modified Hantzsch synthesis with 3,4-diaminopyridine precursors and methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) .

Selective N-methylation : Optimize methylation at the 4-N position using dimethyl sulfate in anhydrous THF at 60°C, monitored by TLC. Yield (~65%) depends on stoichiometric control to avoid over-methylation .
Key Factors :

  • Temperature (>60°C accelerates side reactions).
  • Solvent polarity (DMF enhances solubility but may require longer reaction times).

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect signals at δ 2.34 ppm (s, 6H, 2,5-CH3), δ 3.26 ppm (s, 3H, N-CH3), and δ 6.8–7.2 ppm (aromatic protons). NH2 groups may appear as broad singlets at δ 5.8–6.2 ppm in DMSO-d6 .
  • ¹³C NMR : Peaks at 20.5 ppm (CH3), 41.1 ppm (N-CH3), and 121–149 ppm (aromatic carbons) .
  • IR : Bands at 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=N), and 1356 cm⁻¹ (C-N bend) confirm amine and pyridine moieties .

Advanced Research Questions

Q. Q3. How can computational modeling (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electron density. The 4-N methyl group reduces electron density at the pyridine ring, making C3/C5 positions less reactive toward electrophiles.
  • Transition State Analysis : Simulate SN2 reactions with alkyl halides. Higher activation energy (~25 kcal/mol) at C3 compared to C5 suggests regioselective functionalization .
    Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. Q4. How to resolve contradictions in reported biological activity data for pyridine-diamine derivatives?

Methodological Answer:

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
    • Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) .
    • Steric Effects : Methyl groups at 2,5-positions hinder membrane penetration in Gram-negative bacteria .
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by solvent (DMSO vs. water) or inoculum size .

Q. Q5. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Control : Stabilize at pH 6.5–7.0 (phosphate buffer) to prevent hydrolysis of the diamine group.
  • Lyophilization : Freeze-dry the compound with trehalose (1:1 mass ratio) to reduce degradation during storage .
  • Degradation Analysis : Use HPLC-PDA to monitor byproducts (e.g., oxidized pyridine-N-oxide) under accelerated stability conditions (40°C/75% RH) .

Key Research Challenges

  • Stereochemical Control : Racemization at C4 occurs above pH 8.0, requiring chiral HPLC (Chiralpak IA column) for enantiopure synthesis .
  • Scale-Up Limitations : Batch reactions >10 g suffer from exothermic side reactions; consider flow chemistry for safer scaling .

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